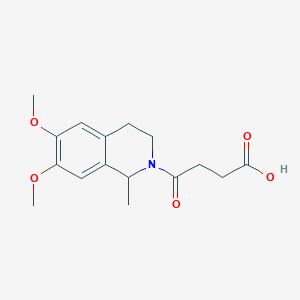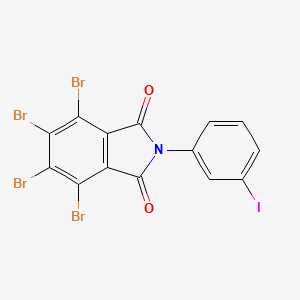
4,5,6,7-tetrabromo-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-tetrabromo-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione, also known as TBID, is a chemical compound that has gained significant attention in scientific research in recent years. This compound is a derivative of isoindole-1,3(2H)-dione and is widely used in various applications, including medicinal chemistry, materials science, and organic synthesis.
Mécanisme D'action
The mechanism of action of 4,5,6,7-tetrabromo-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione involves the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound binds to the enzyme and prevents it from carrying out its function, leading to the accumulation of DNA damage and ultimately cell death. The inhibition of DNA topoisomerase II is a well-established mechanism of action for various anticancer drugs, and this compound has shown promising results in preclinical studies as a potential anticancer agent.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anticancer activity against a broad range of cancer cell lines. Its mechanism of action involves the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4,5,6,7-tetrabromo-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione is its potent anticancer activity against a broad range of cancer cell lines. Its mechanism of action involves the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
One of the limitations of this compound is its complex synthesis method, which requires careful control of reaction conditions and purification steps to obtain a pure product. This can make it challenging to scale up the synthesis of this compound for large-scale applications.
Orientations Futures
There are several future directions for the study of 4,5,6,7-tetrabromo-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione. One area of research is the development of more efficient and scalable synthesis methods for this compound. This would enable the production of larger quantities of this compound for use in various applications.
Another area of research is the investigation of the potential use of this compound in combination with other anticancer drugs. This could lead to the development of more effective cancer treatments with fewer side effects.
Furthermore, the use of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, should be further explored. This could lead to the development of new therapies for these debilitating diseases.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in scientific research in recent years. Its potent anticancer activity and potential use in the treatment of other diseases make it a promising compound for further study. The development of more efficient and scalable synthesis methods and the investigation of its use in combination with other anticancer drugs are important future directions for the study of this compound.
Méthodes De Synthèse
The synthesis of 4,5,6,7-tetrabromo-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione involves the reaction of 3-iodophenylacetic acid with 4,5,6,7-tetrabromoisoindoline-1,3-dione in the presence of a catalyst. The reaction proceeds through a series of steps, including bromination, cyclization, and oxidation, to yield this compound as the final product. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure product.
Applications De Recherche Scientifique
4,5,6,7-tetrabromo-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been shown to exhibit potent anticancer activity against a broad range of cancer cell lines. Its mechanism of action involves the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
In materials science, this compound has been used as a building block for the synthesis of various organic materials, such as polymers and dendrimers. These materials have shown promising properties, such as high thermal stability and fluorescence, which make them suitable for a wide range of applications, including optoelectronics and sensing.
Propriétés
IUPAC Name |
4,5,6,7-tetrabromo-2-(3-iodophenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Br4INO2/c15-9-7-8(10(16)12(18)11(9)17)14(22)20(13(7)21)6-3-1-2-5(19)4-6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFFXUTVAJSNLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Br4INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

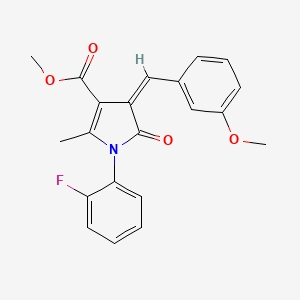
![methyl 5-[(dimethylamino)sulfonyl]-2-methoxybenzoate](/img/structure/B5126855.png)
![(4-methyl-1-phthalazinyl){3-[(4-methyl-1-phthalazinyl)amino]phenyl}amine](/img/structure/B5126859.png)
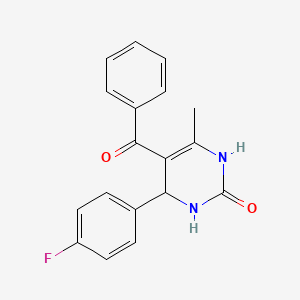
![9-[4-(4-bromophenoxy)butyl]-9H-carbazole](/img/structure/B5126894.png)
![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl 5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate](/img/structure/B5126900.png)

![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-3,3-dimethylpiperidine](/img/structure/B5126908.png)
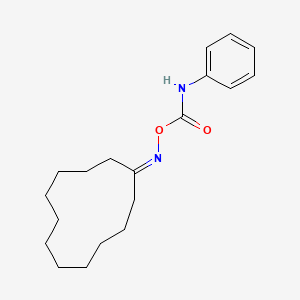
![3-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]acrylamide](/img/structure/B5126924.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(3-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5126928.png)
![4-chloro-N-(4-chlorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5126932.png)
